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molecular formula C6H12 B165372 2-Methyl-1-pentene CAS No. 763-29-1

2-Methyl-1-pentene

Cat. No. B165372
M. Wt: 84.16 g/mol
InChI Key: WWUVJRULCWHUSA-UHFFFAOYSA-N
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Patent
US04128530

Procedure details

A 4-(hexylthio)phenol was prepared as follows. In a one liter flask equipped with thermometer, stirring rod and water condenser was added 126 grams of 4-mercaptophenol and 7 grams of toluenesulfonic acid. The flask contents were heated to 60° C. and 93 grams of 2-methyl-1-pentene were added over a fifty minute period. The flask contents were neutralized with 9 grams of Na2CO3 in aqueous solution and decanted. The reaction product was stripped to a pot temperature of 80° C. at 20 millimeters of mercury. It weighed 216 grams.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]1(C)[C:10](S(O)(=O)=O)=[CH:11][CH:12]=[CH:13][CH:14]=1.CC(CCC)=C.C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:11]([S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)[CH2:10][CH2:9][CH2:14][CH2:13][CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
7 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
CC(=C)CCC
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a one liter flask equipped with thermometer
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
was stripped to a pot temperature of 80° C. at 20 millimeters of mercury

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)SC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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